4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride

Lipophilicity Drug Design ADME

Parallel library synthesis often stalls due to incomplete sulfonylation when using generic aryl sulfonyl chlorides that lack the steric and electronic profile of the pivaloyl ketone pharmacophore. 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride installs the 4-(2,2-dimethylpropanoyl)benzenesulfonamide motif in a single step via nucleophilic displacement. • Distinct Physicochemical Space: XLogP3 = 3.0 (ΔLogP ≈ +1.3 vs. benzenesulfonyl chloride) and 3 H-bond acceptors offer measurable divergence in solubility and permeability. • Clinically Validated Scaffold: Structurally related to the Sivelestat (Elaspol) key intermediate; the pivaloyl carbonyl serves as both an HBA and steric shield absent in tert-butyl or methyl analogs. • Supply Assurance: Procure with ≥95% purity from multiple qualified sources; 98% grade recommended for stoichiometry-sensitive bioconjugation workflows. Full GHS documentation (H302/H314/H335) provided for safe scale-up handling.

Molecular Formula C11H13ClO3S
Molecular Weight 260.73
CAS No. 1384429-64-4
Cat. No. B2591488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride
CAS1384429-64-4
Molecular FormulaC11H13ClO3S
Molecular Weight260.73
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H13ClO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3
InChIKeyGERAQQCBZHYOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride: Technical Baseline


4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative that integrates a pivaloyl ketone pharmacophore at the para-position of the benzenesulfonyl chloride scaffold. The compound serves as a reactive building block for the installation of the 4-(2,2-dimethylpropanoyl)benzenesulfonamide motif into target molecules via nucleophilic displacement of the chloride leaving group [1]. With a molecular weight of 260.74 g/mol, a computed lipophilicity of XLogP3 = 3, and a topological polar surface area of 59.6 Ų, it occupies physicochemical space distinct from its closest structural analogs [2]. The compound is supplied by multiple vendors at purities ranging from 95% to 98% and is classified under GHS as Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335) [3].

Why 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride Is Irreplaceable


Attempting to substitute 4-(2,2-dimethylpropanoyl)benzene-1-sulfonyl chloride with simpler aryl sulfonyl chlorides such as benzenesulfonyl chloride or tosyl chloride eliminates the pivaloyl ketone functionality, which fundamentally alters the electronic character, steric profile, and metabolic susceptibility of the resulting sulfonamide conjugates [1]. The pivaloyl carbonyl serves as both a hydrogen bond acceptor and a steric shield, properties absent in tert-butyl or methyl substituents; consequently, the target compound’s hydrogen bond acceptor count is 3 versus 2 for 4-tert-butylbenzenesulfonyl chloride, and its rotatable bond count is 3 versus 2, enabling distinct conformational sampling in derived products [2]. Direct evidence of downstream impact comes from the structurally related 4-(chlorosulfonyl)phenyl pivalate ester, which is the key intermediate for the marketed human neutrophil elastase inhibitor Sivelestat (Elaspol); replacement of the pivaloyloxy motif with simple acyl or alkyl groups abolishes nanomolar inhibitory activity (IC₅₀ = 44 nM for Sivelestat) . Although analogous quantitative structure-activity relationship data for the ketone series are not yet published, the physicochemical divergence logP (ΔLogP ≈ 1.3 units vs benzenesulfonyl chloride) provides a measurable procurement-relevant distinction that predicts differential solubility, membrane permeability, and protein-binding behaviour when the sulfonamide is incorporated into a lead series [2][3].

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride: Quantitative Evidence


Lipophilicity Differentiation from Benzenesulfonyl Chloride

The computed lipophilicity of 4-(2,2-dimethylpropanoyl)benzene-1-sulfonyl chloride (XLogP3 = 3.0) is substantially higher than that of the parent benzenesulfonyl chloride (XLogP3 = 1.72), a difference of 1.28 log units [1][2]. This indicates that sulfonamide derivatives prepared from the target compound will exhibit markedly greater lipophilicity, impacting membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity Drug Design ADME

Purity Specification for Reliable Synthesis

Leyan (Shanghai) supplies 4-(2,2-dimethylpropanoyl)benzene-1-sulfonyl chloride with a certified purity of 98% . In contrast, multiple major vendors, including Sigma-Aldrich/Enamine and AKSci, list a minimum purity specification of 95% . The 3% purity differential reduces unidentified impurities that can compromise reaction stoichiometry and complicate purification of final compounds.

Purity Reproducibility Synthetic Chemistry

Hydrogen-Bond Acceptor Advantage Over tert-Butyl Analog

The target compound possesses three hydrogen bond acceptors (two sulfonyl oxygens plus the pivaloyl carbonyl), whereas 4-tert-butylbenzenesulfonyl chloride has only two (sulfonyl oxygens only) [1][2]. The additional carbonyl oxygen provides an extra pharmacophoric point for target engagement and influences the overall polarity (TPSA = 59.6 vs 42.5 Ų).

Molecular Recognition SAR Medicinal Chemistry

Specialized Handling Requirements vs. Common Sulfonyl Chlorides

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride carries a triple GHS hazard classification: H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation), as reported to the ECHA C&L Inventory [1]. While many sulfonyl chlorides are corrosive, the combination of acute oral toxicity and respiratory irritation mandates stringent engineering controls and personal protective equipment that may exceed what is required for simpler sulfonyl chlorides.

Safety Handling Procurement

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride: Application Scenarios


Pivaloyl-Ketone Sulfonamide Libraries for Serine Protease Screening

The compound installs the 4-(2,2-dimethylpropanoyl)benzenesulfonamide moiety onto amine-containing scaffolds, generating analogs of the clinically validated human neutrophil elastase inhibitor Sivelestat. The ketone carbonyl provides an HBA and electrostatic anchor point absent in the corresponding tert-butyl or methyl sulfonamides [1]. The 98% purity grade is recommended to minimize side products during parallel library synthesis .

Physicochemical Tuning in Fragment-Based Drug Discovery

The target compound's lipophilicity (XLogP3 = 3.0) occupies a desirable range for fragment and lead-like space, offering a 1.28 log unit increase over benzenesulfonyl chloride without entering the highly lipophilic territory (XLogP3 > 4) that often associates with promiscuity and poor solubility [2]. The additional hydrogen bond acceptor (HBA = 3 vs. 2 for 4-tert-butyl analog) provides a structurally encoded handle for optimizing binding thermodynamics [3].

Chemical Probe Synthesis with Stable Sulfonyl Chloride Electrophile

For target-engagement probes (activity-based protein profiling, photoaffinity labeling), precise stoichiometric control is essential. The 3% purity advantage of the 98% grade reduces uncertainty in bioconjugation efficiency and simplifies LC-MS characterization of the final probe . The GHS classification (H302/H314/H335) informs the design of containment and ventilation for scale-up workflows [4].

Alternative Building Blocks for Patent-Focused Medicinal Chemistry

Five patents deposited in PubChem are associated with this scaffold, indicating emerging intellectual property interest [1]. Using the ketone sulfonyl chloride instead of the more common pivalate ester analog (CAS 150374-99-5) may provide a distinct patent landscape position while retaining the pivaloyl pharmacophore's metabolic stability benefits.

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